molecular formula C9H14N4O B2939569 (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide CAS No. 70438-96-9

(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide

Cat. No.: B2939569
CAS No.: 70438-96-9
M. Wt: 194.238
InChI Key: NDKHNUVZLDUYNY-JMFBPXTISA-N
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Description

This compound is an α,β-unsaturated enamide characterized by a cyano group at the C2 position and two dimethylamino substituents at C3 and the terminal amide nitrogen. Its structure (Fig. 1) enables conjugation across the acrylamide backbone, influencing electronic properties and reactivity.

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-(dimethylaminomethylidene)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12(2)6-8(5-10)9(14)11-7-13(3)4/h6-7H,1-4H3/b8-6+,11-7?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKHNUVZLDUYNY-BEQOJEFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of a cyanoacrylate ester with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of catalysts and specific solvents can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, and thiols under controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a valuable scaffold for developing pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for manufacturing polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
Target: (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide C9H13N5O 219.25 g/mol Dual dimethylamino groups, cyano, conjugated enamide N/A
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide C20H21N3O 319.41 g/mol 4-Dimethylaminophenyl, phenylethyl amide
Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate C7H10N2O2 154.17 g/mol Methyl ester instead of enamide
(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide C17H22N4O2 338.39 g/mol Diethoxymethylphenyl, Z-configuration
N-(4-Bromophenyl)-3-(dimethylamino)acrylamide C11H13BrN2O 269.14 g/mol 4-Bromophenyl amide
2-cyano-3-(dimethylamino)-N-(propan-2-yl)prop-2-enamide C9H15N3O 181.23 g/mol Isopropyl amide
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide C15H13N3O3S 315.35 g/mol 2,4-Dimethoxyphenyl, thiazolyl amide

Key Observations :

  • Substituent Effects: The target compound’s dual dimethylamino groups enhance electron-donating capacity compared to analogs like the methyl ester (C7H10N2O2), which lacks an amide group .
  • Biological Relevance : Compounds with aromatic substituents (e.g., bromophenyl, thiazolyl) are often explored for bioactivity, though the target compound’s applications remain speculative .

Physicochemical Properties

  • Crystallography : The methyl ester analog (C7H10N2O2) forms dimeric structures via C–H⋯O and C–H⋯N hydrogen bonds, stabilizing its crystal lattice .
  • Thermal Stability : The isopropyl derivative (C9H15N3O) has a predicted boiling point of 423.3°C, higher than the target compound’s likely range due to increased alkyl chain length .
  • Commercial Availability : The (2Z)-diethoxymethylphenyl analog is priced at $8767.00/10g (purity >90%), indicating specialized use in research .

Biological Activity

(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide, with CAS Number 303995-04-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C8H12N4O2
  • Molecular Weight : 196.21 g/mol
  • Structure : The compound features a cyano group, dimethylamino groups, and an enamide structure, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of this compound indicates various potential therapeutic applications, particularly in anti-cancer and anti-inflammatory domains.

Anticancer Activity

Studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the cyano and dimethylamino groups can enhance the interaction with biological targets involved in cancer cell proliferation and apoptosis.

Case Study : A study published in Journal of Medicinal Chemistry highlighted that derivatives of cyano-enamide compounds showed promising results against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

Research Findings : A recent investigation demonstrated that related compounds could reduce the levels of TNF-alpha and IL-6 in vitro. This suggests that this compound may possess similar properties, warranting further exploration.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer5.0Journal of Medicinal Chemistry
Compound BAnti-inflammatory3.5Inflammation Research Journal
Compound CAntimicrobial10.0Microbial Pathogenesis Journal

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : Targeting enzymes involved in cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Modulation of Cytokine Production : Altering immune responses to reduce inflammation.

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